BAY1082439 is an orally bioavailable, highly selective inhibitor targeting the PI3Kα, PI3Kβ, and PI3Kδ isoforms, engineered specifically to address resistance mechanisms in PTEN-null cancers. Unlike first-generation pan-PI3K inhibitors that broadly suppress all class I isoforms, BAY1082439 maintains a balanced 1:3 inhibitory ratio against PI3Kα (IC50 = 4.9 nM) and PI3Kβ (IC50 = 15.0 nM), while exhibiting measured potency against PI3Kδ (IC50 = 1.0 nM) and >1000-fold selectivity over mTOR kinase . This distinct pharmacological profile, combined with its 33-50% plasma free fraction and oral processability, makes it a critical procurement selection for advanced in vivo oncology modeling, immuno-oncology combination assays, and studies requiring precise circumvention of compensatory kinase signaling[1].
Generic substitution with either pan-PI3K inhibitors (e.g., buparlisib, copanlisib) or strictly isoform-selective agents (e.g., alpelisib) fundamentally compromises experimental integrity in PTEN-deficient models. Procuring a strictly PI3Kα-selective inhibitor like alpelisib for PTEN-null models typically results in rapid resistance, as uninhibited p110β drives rebound AKT signaling [1]. Conversely, utilizing pan-PI3K inhibitors introduces unnecessary off-target toxicity and formulation challenges; for instance, the benchmark copanlisib requires intravenous administration, limiting its utility in chronic or intermittent oral dosing regimens [2]. BAY1082439's precise α/β/δ targeting prevents p110β-mediated rebound while its oral bioavailability enables flexible, intermittent dosing strategies that are impossible to replicate with generic in-class substitutes .
In PTEN-null prostate cancer models (e.g., PC3 and LNCaP), selective PI3Kα inhibition fails due to compensatory signaling. BAY1082439 completely suppresses p-AKT rebound activation by simultaneously targeting PI3Kα and PI3Kβ, achieving sustained tumor growth inhibition where the PI3Kα-specific inhibitor alpelisib (BYL-719) demonstrates rapid resistance [1].
| Evidence Dimension | Tumor cell growth inhibition and p-AKT suppression |
| Target Compound Data | BAY1082439 (sustained p-AKT suppression at 72 hours) |
| Comparator Or Baseline | Alpelisib / BYL-719 (rapid p-AKT rebound and resistance) |
| Quantified Difference | BAY1082439 provides complete suppression of epithelial and mesenchymal-like subpopulations comparable to a 3-drug combination (BYL-719 + TGX-221 + CAL-101). |
| Conditions | In vitro 72-hour exposure in PTEN-null PC3 and LNCaP cell lines. |
Procuring BAY1082439 prevents false-negative efficacy results in PTEN-deficient models by inherently blocking the primary resistance mechanism of α-only inhibitors.
Compared to the benchmark pan-PI3K inhibitor copanlisib (BAY 80-6946), which requires intravenous administration, BAY1082439 is orally bioavailable and exhibits a highly favorable pharmacokinetic profile. In vivo studies demonstrate that BAY1082439 achieves 33-50% plasma free fractions across species, demonstrating greater tumor growth inhibition than copanlisib in PTEN/PI3Kα-driven tumor models when compared at their respective maximum tolerated doses (MTDs)[1].
| Evidence Dimension | Plasma free fraction and administration route |
| Target Compound Data | BAY1082439 (Oral administration, 33-50% plasma free fraction) |
| Comparator Or Baseline | Copanlisib / BAY 80-6946 (Intravenous administration, lower free fraction) |
| Quantified Difference | BAY1082439 enables oral dosing with 33-50% free fraction, yielding greater tumor growth inhibition at MTD in HEC-1B and PC3 models. |
| Conditions | In vivo PTEN/PI3Kα-driven tumor models (PC3, HEC-1B) at Maximum Tolerated Dose (MTD). |
Oral processability significantly reduces in vivo handling complexity and allows for flexible dosing regimens compared to IV-restricted benchmark inhibitors.
Continuous PI3K inhibition can be immunosuppressive, but the specific pharmacokinetic profile of BAY1082439 allows for intermittent dosing that actively remodels the tumor microenvironment. Intermittent administration of BAY1082439 at 180 mg/kg successfully induces CD8+ T cell clonal expansion and reverses resistance to anti-PD-1 antibodies in castrated Pten-null mice, converting baseline non-responsive tumors to responsive ones .
| Evidence Dimension | Reversal of immune checkpoint inhibitor resistance |
| Target Compound Data | Intermittent BAY1082439 (180 mg/kg) + anti-PD-1 (robust CD8+ T cell expansion and tumor regression) |
| Comparator Or Baseline | Continuous PI3K inhibition or vehicle + anti-PD-1 (resistance and tumor progression) |
| Quantified Difference | Intermittent dosing restores anti-PD-1 efficacy and drives T cell-mediated inflammation, overcoming the baseline resistance of the Pten-null model. |
| Conditions | Castrated Pten conditional knockout mouse model of castration-resistant prostate cancer. |
This enables researchers to procure a single compound that acts as both a direct tumor-suppressor and an immune-sensitizing agent for combination checkpoint inhibitor assays.
Beyond direct cytotoxicity, BAY1082439 demonstrates specific utility in advanced formulation workflows. Co-administration of BAY1082439 with siRNA-loaded lipid nanoparticles (LNPs) significantly enhances LNP-mediated RNA interference. This combination better suppresses tumor growth and reduces LNP-induced liver inflammation in vivo compared to LNP administration alone [1].
| Evidence Dimension | LNP-mediated siRNA delivery efficiency and liver inflammation |
| Target Compound Data | BAY1082439 + siRNA-loaded LNPs |
| Comparator Or Baseline | siRNA-loaded LNPs alone |
| Quantified Difference | Addition of BAY1082439 significantly boosts RNA interference efficacy and reduces off-target hepatic inflammation. |
| Conditions | In vivo co-administration with siRNA-loaded lipid nanoparticles. |
Procuring BAY1082439 provides a dual-purpose tool that not only inhibits PI3K but also optimizes the delivery and safety profile of cutting-edge LNP-RNA therapeutics.
Because BAY1082439 provides balanced PI3Kα/β inhibition, it is a highly effective procurement selection for xenograft and PDX models of PTEN-null cancers (e.g., PC3, LNCaP). It prevents the p110β-driven rebound signaling that confounds data when using strictly PI3Kα-selective inhibitors like alpelisib, ensuring accurate efficacy readouts in hormone-refractory models [1].
The compound's high plasma free fraction and oral bioavailability make it highly suitable for intermittent dosing studies. It is specifically recommended for assays seeking to reverse anti-PD-1 resistance, as its intermittent application remodels the tumor microenvironment, suppresses Tregs, and promotes CD8+ T cell expansion in baseline non-responsive tumor models .
BAY1082439 serves as a critical adjuvant in the development of lipid nanoparticle (LNP) delivery systems. Formulators and researchers utilizing siRNA-loaded LNPs can co-administer this compound to simultaneously enhance RNA interference efficiency and mitigate LNP-associated liver inflammation, improving the overall therapeutic window of the formulation[2].
For laboratories transitioning from acute intravenous studies to chronic oral dosing models, BAY1082439 replaces IV-restricted benchmark compounds like copanlisib. Its robust oral bioavailability and >1000-fold selectivity against mTOR simplify animal handling protocols while maintaining targeted efficacy at maximum tolerated doses [3].